molecular formula C10H10N2O3 B14831786 5-Cyclopropoxy-3-formylpicolinamide

5-Cyclopropoxy-3-formylpicolinamide

Katalognummer: B14831786
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: IEEYGRHHIUUPNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-3-formylpicolinamide is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group attached to a picolinamide backbone

Eigenschaften

Molekularformel

C10H10N2O3

Molekulargewicht

206.20 g/mol

IUPAC-Name

5-cyclopropyloxy-3-formylpyridine-2-carboxamide

InChI

InChI=1S/C10H10N2O3/c11-10(14)9-6(5-13)3-8(4-12-9)15-7-1-2-7/h3-5,7H,1-2H2,(H2,11,14)

InChI-Schlüssel

IEEYGRHHIUUPNE-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=CC(=C(N=C2)C(=O)N)C=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-3-formylpicolinamide typically involves the reaction of 3-formylpicolinamide with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the cyclopropoxy group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

While detailed industrial production methods for 5-Cyclopropoxy-3-formylpicolinamide are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The process involves scaling up the reaction conditions and optimizing parameters to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropoxy-3-formylpicolinamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropoxy group can undergo nucleophilic substitution reactions, where the cyclopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: 5-Cyclopropoxy-3-carboxypicolinamide

    Reduction: 5-Cyclopropoxy-3-hydroxypicolinamide

    Substitution: Products depend on the nucleophile used, such as 5-amino-3-formylpicolinamide or 5-thio-3-formylpicolinamide

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-3-formylpicolinamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-3-formylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Cyclopropoxy-3-carboxypicolinamide
  • 5-Cyclopropoxy-3-hydroxypicolinamide
  • 5-Amino-3-formylpicolinamide
  • 5-Thio-3-formylpicolinamide

Uniqueness

5-Cyclopropoxy-3-formylpicolinamide is unique due to its combination of a cyclopropoxy group and a formyl group attached to a picolinamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.